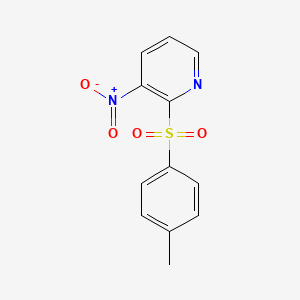

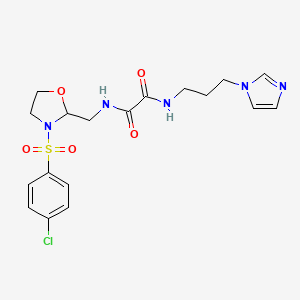

4-Methylphenyl 3-nitro-2-pyridinyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

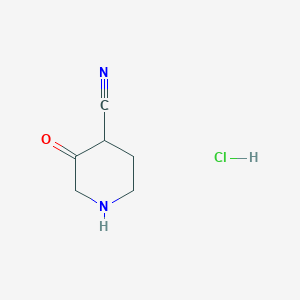

4-Methylphenyl 3-nitro-2-pyridinyl sulfone (4-MNP) is a novel synthetic molecule with potential applications in a variety of fields. It is a sulfone derivative of 4-methylphenyl nitropyridine, a compound with a wide range of biological and chemical properties. The purpose of

Applications De Recherche Scientifique

Electrochemical Reduction and Radical Anion Behavior

Electrochemical studies have indicated that compounds similar to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, such as p-nitrophenyl methyl sulfone, exhibit unique behavior under reduction. The electrogenerated radical anions of these compounds do not undergo the classic two-electron cleavage of the aliphatic carbon-sulfur bond. Instead, due to the electron-withdrawing nitro and cyano substituents, other reactions occur, highlighting their potential in electrochemical applications and organic synthesis (Pilard et al., 2001).

Pyridinolysis of O-4-Nitrophenyl Benzoate

Research on the pyridinolysis of compounds structurally related to this compound has contributed to a deeper understanding of reaction mechanisms in organic chemistry. For instance, studies have shown how modifications to both the electrophilic center and substituents on the nonleaving group influence reaction kinetics, providing insights valuable for the design of synthetic routes and the development of new compounds (Um et al., 2006).

Development of Optically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes, have been studied for their reaction with sodium methanenitronate. This reaction affords corresponding nitro adducts with high anti diastereoselectivity. These findings are particularly relevant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial building blocks in the development of biologically active compounds (Foresti et al., 2003).

Asymmetric Synthesis via Michael Addition

The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, demonstrates the potential of sulfone derivatives in catalysis. This research has led to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, further emphasizing the utility of sulfones in organic synthesis and the development of new catalytic methods (Singh et al., 2013).

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVPHAQDHVQDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332579 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477871-39-9 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2697988.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-propylurea](/img/structure/B2697997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2698002.png)

![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)

![2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2698008.png)